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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that is an invaluable tool for the

specific labeling of nucleic acids and DNA. Its two sulfonate groups enhance its hydrophilicity,

making it particularly suitable for biological applications in aqueous environments. The terminal

alkyne group allows for its covalent attachment to azide-modified nucleic acids via a highly

efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction,

commonly known as "click chemistry." This method enables precise and robust labeling for a

variety of downstream applications, including fluorescence in situ hybridization (FISH), Förster

resonance energy transfer (FRET) studies, and super-resolution microscopy.

These application notes provide detailed protocols for the labeling of nucleic acids with

DiSulfo-Cy5 alkyne, guidelines for the purification of labeled products, and methods for

assessing labeling efficiency.

Key Features of DiSulfo-Cy5 Alkyne
High Water Solubility: The disulfonate moiety significantly increases the dye's solubility in

aqueous buffers, preventing aggregation and improving reaction efficiency.

Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum,

DiSulfo-Cy5 minimizes background fluorescence from endogenous cellular components.
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High Quantum Yield and Extinction Coefficient: These properties contribute to the brightness

of the dye, enabling sensitive detection of labeled molecules.

Bioorthogonal Reactivity: The alkyne group reacts specifically with azides, ensuring that the

dye is attached only to the intended molecules without cross-reactivity with other functional

groups found in biological systems.

Data Presentation
Table 1: Spectroscopic Properties of DiSulfo-Cy5 Alkyne

Property Value Reference

Excitation Maximum (λex) ~646 nm --INVALID-LINK--

Emission Maximum (λem) ~662 nm --INVALID-LINK--

Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹ --INVALID-LINK--

Fluorescence Quantum Yield

(Φ)
~0.28 --INVALID-LINK--

Solubility Water, DMSO, DMF --INVALID-LINK--

Table 2: Comparison of Labeling Efficiencies for
Cyanine Dyes on Plasmid DNA

Labeling Reagent Labeling Efficiency (%) Reference

PL-NLS-Cy5 ~13% [1][2]

PL-NLS-sulfo-Cy5 ~53% [1][2]

Label IT-Cy5
Not specified, but lower than

PL-NLS-sulfo-Cy5
[1][2]

Note: This data is from a study using a photolabeling strategy with a peptide-dye conjugate.

The significantly higher efficiency of the sulfo-Cy5 variant highlights the positive impact of

sulfonation on labeling efficiency.
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Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) Labeling of Azide-Modified
DNA/RNA
This protocol describes the labeling of azide-modified oligonucleotides or larger nucleic acid

fragments with DiSulfo-Cy5 alkyne using a copper(I)-catalyzed click reaction.

Materials:

Azide-modified DNA or RNA (e.g., containing 5-ethynyl-2'-deoxyuridine (EdU) or other azide

modifications)

DiSulfo-Cy5 alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) as a copper(I)-stabilizing ligand

Sodium ascorbate

Nuclease-free water

DMSO (anhydrous)

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

Prepare Stock Solutions:

DiSulfo-Cy5 alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.

Copper(II) sulfate (CuSO₄): Prepare a 100 mM stock solution in nuclease-free water.
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THPTA/TBTA ligand: Prepare a 200 mM stock solution in water (THPTA) or DMSO

(TBTA).

Sodium ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution

should be prepared fresh for each experiment.

Reaction Setup:

In a microcentrifuge tube, combine the following reagents in the order listed. The final

reaction volume can be scaled as needed. For a 50 µL reaction:

Azide-modified nucleic acid: X µL (to a final concentration of 20-200 µM)[3]

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5): to bring the volume to 25 µL

DiSulfo-Cy5 alkyne (10 mM stock): 0.75 µL (for a final concentration of 150 µM, a 1.5-

fold excess over 100 µM nucleic acid)[3]

Vortex the mixture gently.

Prepare the Catalyst Solution:

In a separate tube, pre-mix the CuSO₄ and the THPTA/TBTA ligand. For the 50 µL

reaction, combine:

CuSO₄ (100 mM stock): 0.25 µL (for a final concentration of 0.5 mM)[3]

THPTA/TBTA (200 mM stock): 1.25 µL (for a final concentration of 5 mM)

Incubate the catalyst mixture for a few minutes at room temperature.

Initiate the Click Reaction:

Add the catalyst solution to the nucleic acid/dye mixture.

Add freshly prepared sodium ascorbate (100 mM stock): 2.5 µL (for a final concentration of

5 mM).

Vortex the reaction mixture gently and briefly.
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Incubation:

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[4] For

larger or more complex nucleic acids, the reaction time may be extended to overnight.[5]

[6][7]

Purification of Labeled Nucleic Acid:

Proceed to Protocol 2 for purification to remove unreacted dye and catalyst.

Protocol 2: Purification of Labeled Nucleic Acids
Method A: Ethanol Precipitation (for larger DNA/RNA fragments)[5][8]

To the 50 µL reaction mixture, add 5 µL of 3 M sodium acetate (pH 5.2).

Add 150 µL of cold 100% ethanol.

Mix thoroughly and incubate at -20°C for at least 1 hour.

Centrifuge at >12,000 x g for 30 minutes at 4°C.

Carefully decant the supernatant.

Wash the pellet with 500 µL of cold 70% ethanol.

Centrifuge at >12,000 x g for 10 minutes at 4°C.

Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the pellet in a desired volume of nuclease-free water or buffer.

Method B: HPLC Purification (for high-purity oligonucleotides)[8][9]

Use a reverse-phase HPLC column (e.g., C18).

Set up a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).

Inject the reaction mixture onto the column.
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Monitor the elution profile at 260 nm (for nucleic acid) and ~646 nm (for DiSulfo-Cy5).

Collect the fractions that contain the dual-absorbance peak, which corresponds to the

labeled oligonucleotide.

Lyophilize the collected fractions to obtain the purified product.

Protocol 3: Quantification of Labeling Efficiency
The degree of labeling (DOL) can be determined spectrophotometrically.[8]

Measure the absorbance of the purified labeled nucleic acid solution at 260 nm (A₂₆₀) and

~646 nm (A₆₄₆).

Calculate the concentration of the dye using the Beer-Lambert law:

Concentration_dye (M) = A₆₄₆ / ε_dye (where ε_dye for DiSulfo-Cy5 is 271,000 M⁻¹cm⁻¹)

Calculate the corrected absorbance of the nucleic acid at 260 nm to account for the dye's

absorbance at this wavelength:

A_corrected₂₆₀ = A₂₆₀ - (A₆₄₆ * CF₂₆₀)

The correction factor (CF₂₆₀) for Cy5 is approximately 0.05.[10]

Calculate the concentration of the nucleic acid:

Concentration_nucleic_acid (M) = A_corrected₂₆₀ / ε_nucleic_acid (where ε for dsDNA is

~0.020 (µg/mL)⁻¹cm⁻¹ and for ssDNA is ~0.027 (µg/mL)⁻¹cm⁻¹)

Calculate the Degree of Labeling (DOL):

DOL = Concentration_dye / Concentration_nucleic_acid

Mandatory Visualizations
Experimental Workflow for Nucleic Acid Labeling
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Caption: Workflow for labeling nucleic acids with DiSulfo-Cy5 alkyne.
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Caption: FRET signaling for DNA hybridization detection.

Troubleshooting
Table 3: Troubleshooting Guide for CuAAC Labeling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15597474?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Possible Cause
Suggested
Solution

Reference

Low or no labeling
Inactive catalyst (Cu(I)

oxidized to Cu(II))

Prepare sodium

ascorbate solution

fresh. De-gas reaction

solutions. Increase the

concentration of the

reducing agent.

[11]

Sequestration of

copper by the

biomolecule

Use an excess of the

copper/ligand

complex. Add a

sacrificial metal like

Zn(II) to bind to sites

that might sequester

copper.

[12]

Inaccessible alkyne or

azide groups

Perform the reaction

in the presence of a

denaturant (e.g.,

DMSO) to improve

accessibility.

[12]

Precipitation during

reaction

Low solubility of the

dye-azide or alkyne

If precipitation is

observed, gently heat

the reaction mixture

(e.g., to 80°C for 3

minutes) and vortex to

redissolve.

[5]

High background after

purification

Incomplete removal of

unreacted dye

Optimize the

purification protocol.

For ethanol

precipitation, ensure

complete removal of

the supernatant and

perform thorough

washes. For HPLC,

ensure good

[8]
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separation between

the labeled product

and free dye peaks.

Conclusion
DiSulfo-Cy5 alkyne is a robust and sensitive fluorescent probe for the labeling of nucleic acids

and DNA. The enhanced water solubility and far-red fluorescence properties make it an

excellent choice for a wide range of applications in molecular biology and drug development.

The provided protocols and troubleshooting guide offer a comprehensive resource for

researchers to successfully implement DiSulfo-Cy5 alkyne in their experimental workflows.

Careful optimization of reaction and purification conditions will ensure high-quality, specifically

labeled nucleic acids for downstream analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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